2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3, a thioether-linked acetamide at position 6, and an m-tolyl moiety on the acetamide nitrogen. Triazolo-pyridazine derivatives are known for diverse pharmacological activities, including epigenetic modulation and enzyme inhibition, depending on substituent patterns .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-3-2-4-16(11-13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRVOWYMTVNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a member of the triazole class of compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.8 g/mol. The structure features a triazole ring linked to a pyridazine moiety, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles , including the compound , exhibit significant anticancer properties. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Specific studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. Inhibition of cyclooxygenase-2 (COX-2) has been a focal point in studies related to inflammation and pain management. Some derivatives have shown selective COX-2 inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's thioether linkage may enhance its interaction with microbial targets, leading to effective inhibition of growth in various pathogens. Studies have reported moderate to excellent antifungal activity against several phytopathogenic fungi .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells.
- Inflammatory Mediator Modulation : By inhibiting COX-2 and other inflammatory mediators, the compound reduces inflammation and associated pain.
Study on Anticancer Properties
A recent study evaluated the anticancer effects of several triazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that compounds similar to This compound exhibited significant cytotoxicity and induced apoptosis through caspase activation .
Anti-inflammatory Activity Assessment
In another study focusing on inflammatory diseases, compounds were tested for their ability to inhibit COX enzymes. The results demonstrated that certain derivatives showed promising selectivity towards COX-2 over COX-1, suggesting a potential therapeutic advantage in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary Table
Scientific Research Applications
Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:
Antimicrobial Activity
The antimicrobial potential of similar derivatives has been extensively studied. For instance, triazole derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 1.35 - 2.18 |
| Compound B | E. coli | <5 |
These findings suggest that the compound may also demonstrate significant antimicrobial properties.
Anticancer Activity
The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. Compounds in this class have shown cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
These results indicate that the compound may effectively inhibit cancer cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range.
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- Melting Points: Derivatives with polar substituents (e.g., propenoic acid in E-4b or phenoxy-acetamide in compound 12 ) exhibit higher melting points (>250°C), likely due to hydrogen bonding.
- Molecular Weight : The m-tolyl and 4-chlorophenyl groups in the target compound suggest a higher molecular weight compared to the methyl-substituted analog (CAS 108825-65-6, MW 314.34) .
Core Heterocycle Variations
- Triazolo-Pyridazine vs. Triazolo-Pyrazine : Compounds with a pyridazine core (e.g., CAS 108825-65-6) demonstrate distinct activity profiles compared to pyrazine-based derivatives (e.g., compound 12 ), highlighting the importance of core heteroatom positioning.
- Fused-Ring Systems: Thieno-triazolo-diazepine derivatives (e.g., SI-18 ) exhibit entirely different bioactivity due to fused-ring systems, underscoring the target compound’s relative simplicity.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC/HPLC to isolate intermediates and reduce byproducts .
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for purification .
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) to enhance yield (reported 60–75%) .
Which spectroscopic and computational methods are most reliable for structural characterization?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 453.09) .
- X-ray Crystallography : Resolves 3D conformation, particularly for the triazole-pyridazine core (if crystals are obtainable) .
- In Silico Modeling : DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gap ≈ 4.2 eV) and reactive sites .
Q. Table 1: Key Structural Data
| Parameter | Method | Observed Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 453.09 g/mol | |
| Aromatic Proton Signals | ¹H NMR (DMSO-d6) | δ 7.2–8.1 ppm (m, 8H) | |
| C-Cl Bond Length | X-ray | 1.73 Å |
How do researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Advanced Research Question
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC assays against S. aureus (e.g., MIC = 8 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), comparing EC₅₀ values with controls like cisplatin .
Q. Methodological Note :
- Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR; docking score ≈ −9.2 kcal/mol) .
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF7) or incubation times (24h vs. 48h) .
- Purity Issues : Impurities >5% skew results; validate via HPLC (purity ≥95%) before testing .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid solvent toxicity .
Q. Resolution Workflow :
Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer).
Validate compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
Key SAR findings:
- 4-Chlorophenyl Group : Essential for kinase inhibition; replacing Cl with F reduces potency by 50% .
- m-Tolyl Acetamide : Methyl substitution enhances lipophilicity (logP = 3.2 vs. 2.8 for unsubstituted phenyl) .
- Thioether Linkage : Replacing sulfur with oxygen decreases cellular uptake (Papp reduced from 12→6 ×10⁻⁶ cm/s) .
Q. Derivative Design Protocol :
Synthesize analogs with halogen substitutions (e.g., 4-F, 4-Br) on the phenyl ring.
Test bioisosteric replacements (e.g., triazole → imidazole) to improve metabolic stability.
Use QSAR models (e.g., CoMFA) to predict activity cliffs .
What experimental and computational approaches elucidate the mechanism of action?
Advanced Research Question
- Target Identification : Chemical proteomics (e.g., pull-down assays with biotinylated probes) identifies binding partners .
- Pathway Analysis : RNA-seq on treated cells reveals downregulation of PI3K/Akt/mTOR pathways .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ (e.g., 45 min vs. 120 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
